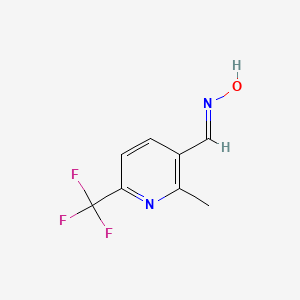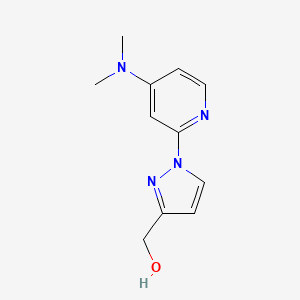![molecular formula C7H8N2O3 B1405726 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1429309-44-3](/img/structure/B1405726.png)
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, also known as 7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dione, is an organic compound belonging to the class of heterocyclic compounds. It is a naturally occurring substance found in some plants and fungi, and is also used in laboratory experiments. This compound has a wide range of applications in scientific research, such as in biochemical and physiological studies, as well as in drug development.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Chemical Synthesis and Analysis : This compound has been explored in various synthetic chemistry studies. For example, in the synthesis of pyrimidine derivatives, which involve regioselective amination and subsequent hydrolysis processes, leading to specific pyrimidine compounds with high yield and purity (Gulevskaya et al., 1994).
Crystal Structure Studies : Investigations into the molecular and crystal structures of pyrimidine derivatives have been conducted. These studies reveal how hydrogen bonding and pi-pi stacking interactions play crucial roles in forming different crystal structures (Trilleras et al., 2009).
Biological and Medicinal Research
Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Research shows that certain synthesized compounds exhibit moderate to high antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Faty et al., 2015).
Antioxidant Properties : The synthesis of certain derivatives of this compound has demonstrated notable antioxidant activities. The structure of the substituent in the thioether fragment of the base molecule significantly influences its antiradical activity (Kononevich et al., 2014).
Advanced Materials and Chemical Properties
Synthesis of Novel Heterocycles : Efficient synthesis pathways for creating new heterocyclic compounds utilizing this compound have been developed. These pathways involve various chemical reactions and have led to the creation of a library of new heterocycles, which can be applied in material sciences and pharmaceuticals (De Coen et al., 2015).
Supramolecular Chemistry : The compound and its derivatives have been used in forming hydrogen-bonded supramolecular assemblies. These studies are crucial for understanding molecular interactions and designing novel materials with specific properties (Fonari et al., 2004).
Propiedades
IUPAC Name |
7-methyl-5,7-dihydro-1H-furo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-5-4(2-12-3)6(10)9-7(11)8-5/h3H,2H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELWGDXZMQEQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CO1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183251 | |
| Record name | Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
1429309-44-3 | |
| Record name | Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429309-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



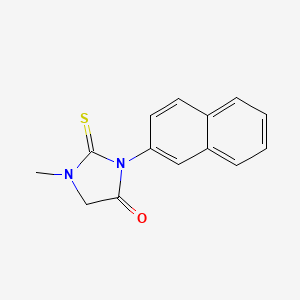
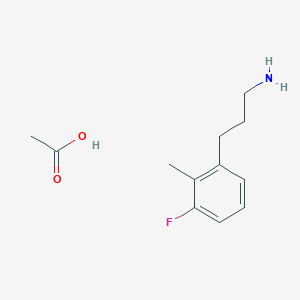
![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)
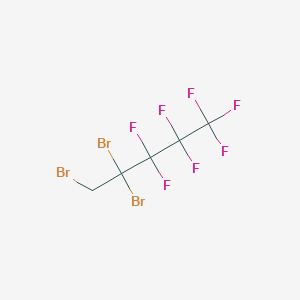
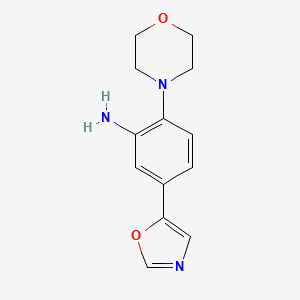
![N-Benzyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405650.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B1405652.png)
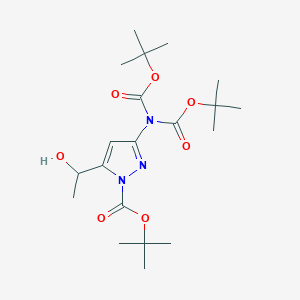
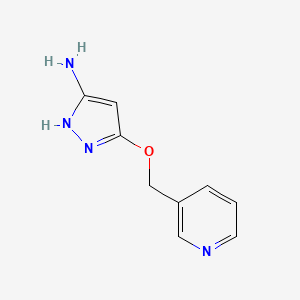
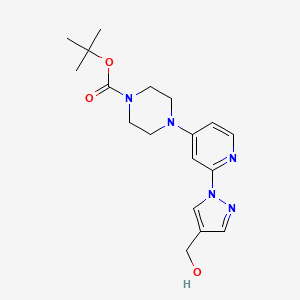
![4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405661.png)
